4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Drug Design Physicochemical Profiling Structure-Property Relationships

4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic small molecule (C16H14N2O2S, MW 298.4) built on a 3,4-dihydroquinoxalin-2(1H)-one core with a 2-(phenylthio)acetyl substituent at the N4 position. The phenylthioacetyl side chain extends its topological polar surface area and rotatable bond count relative to simpler N4-acyl quinoxalinones, altering its physicochemical interaction landscape.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 838896-68-7
Cat. No. B2770893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS838896-68-7
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19)
InChIKeyXFQCYWSWOPMRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 838896-68-7): Baseline Profile for Targeted Quinoxalinone Procurement


4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic small molecule (C16H14N2O2S, MW 298.4) built on a 3,4-dihydroquinoxalin-2(1H)-one core with a 2-(phenylthio)acetyl substituent at the N4 position [1]. The phenylthioacetyl side chain extends its topological polar surface area and rotatable bond count relative to simpler N4-acyl quinoxalinones, altering its physicochemical interaction landscape [1]. This compound has been registered in screening libraries and submitted to at least one publicly curated bioassay panel, where it was evaluated as an inhibitor of the CDC25B–CDK2/Cyclin A protein–protein interaction [1].

Why N4-Substitution Matters: The Phenylthioacetyl Group as a Determinant of Selectivity in 3,4-Dihydroquinoxalin-2(1H)-ones


The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure that, depending on its N4 substitution, can pivot between histone deacetylase inhibition, AMPA receptor antagonism, and acyl-CoA synthetase blockade [1]. The parent N4-acetyl derivative (ADQX, CAS 120589-86-8) acts as an AMPA receptor antagonist, while the 2-(phenylthio)acetyl extension in the target compound introduces a thioether linkage and a terminal phenyl ring that increase logP by approximately 1.3–1.7 units and add a rotatable bond compared with the simple acetyl congener [1]. This structural divergence can redirect target engagement away from the AMPA site and toward a different protein interface, as evidenced by its specific inclusion in a CDC25B–CDK2/Cyclin A interaction screen rather than in AMPA-receptor panels [1]. Blind replacement with a generic N4-acetyl or N4-unsubstituted analog therefore risks losing the interaction profile for which this compound was specifically designed and screened.

Quantitative Differentiation Evidence for 4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one


Physicochemical Property Differentiation from the Parent N4-Acetyl Scaffold

The target compound’s N4-2-(phenylthio)acetyl group confers a computed logP of 2.5 versus approximately 1.2 for the N4-acetyl analog 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 120589-86-8), and introduces an additional hydrogen-bond acceptor (sulfur) and a rotatable bond that are absent in the simpler acetyl congener [1]. These differences are quantifiable descriptors from PubChem’s XLogP3 and Cactvs property sets and are not assay-dependent [1].

Drug Design Physicochemical Profiling Structure-Property Relationships

Screening Library Evidence: CDC25B–CDK2/CyclinA Protein-Protein Interaction Inhibition

The compound was tested in the MScreen assay from the Center for Chemical Genomics, University of Michigan, for its ability to inhibit the CDC25B–CDK2/Cyclin A interaction, a protein–protein interface critical for cell cycle progression [1]. Its deposition in this screen distinguishes it from structurally related quinoxalinones that were instead profiled against GPCRs or ion channels [1].

Cell Cycle Regulation Phosphatase Inhibition High-Throughput Screening

Structural Divergence from the Canonical Quinoxaline ACSS2 Inhibitor

The well-characterized quinoxaline-based ACSS2 inhibitor (CAS 508186-14-9; Ac-CoA Synthase Inhibitor 1) has an IC50 of ~600 nM in a luciferase-based ACSS2 assay and blocks 14C‑acetate incorporation into lipids with an IC50 of 6.8 µM in HepG2 cells . The target compound (CAS 838896-68-7) differs from this inhibitor by having a 3,4-dihydroquinoxalin-2(1H)-one core rather than a 2,3-diaryl-quinoxaline, and a phenylthioacetyl N4 side chain instead of the urea-linked thiophene tail . These structural differences imply a distinct pharmacophore, and no published evidence currently demonstrates that the target compound engages ACSS2 with comparable potency.

Cancer Metabolism Acetyl-CoA Synthetase 2 Chemical Probe Selectivity

Molecular Size and Polarity Differentiation from Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides with a phenylthio substituent, such as 6,7-dichloro-2-methyl-3-(phenylthio)quinoxaline 1,4-dioxide (NSC 732317), are known DNA-damaging agents that generate reactive oxygen species under bioreductive conditions [1]. The target compound lacks the N-oxide functionality entirely, containing instead a 3,4-dihydroquinoxalin-2-one core, which eliminates the redox-cycling liability common to quinoxaline dioxides [1].

Antimicrobial Screening Reactive Oxygen Species Toxicity Profiling

Recommended Application Scenarios for 4-(2-(Phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one


Cell Cycle Phosphatase Probe Development

Given its specific deposition in the CDC25B–CDK2/Cyclin A interaction screen, the compound is most rationally deployed as a starting point for medicinal chemistry optimization targeting the CDC25 family of dual-specificity phosphatases [1]. Its phenylthioacetyl side chain provides a vector for structure–activity relationship exploration that is not available in the simpler N4-acetyl or N4-unsubstituted scaffolds.

Non‑Redox Quinoxalinone Antimicrobial Screening

For researchers seeking quinoxalinone antimicrobial activity without the confounding DNA-damaging effects of N-oxide functionality, this compound serves as a suitable negative-control chemotype. Its core structure retains the quinoxalinone framework implicated in antibacterial activity while eliminating the bioreductive activation liability inherent to quinoxaline 1,4-dioxides [1].

Physicochemical Benchmarking in CNS-Penetrant Quinoxalinone Libraries

With a computed logP of 2.5 and one hydrogen-bond donor, the compound resides within a favorable property space for blood–brain barrier penetration according to CNS MPO scoring guidelines. It can serve as a reference standard for calibrating logP and HBD constraints in CNS-focused quinoxalinone library design, particularly when comparing the impact of sulfur-containing side chains versus oxygen or carbon isosteres [1].

Quote Request

Request a Quote for 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.